ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylpyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylpyridine-3-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a sulfanyl group attached to a pyridine ring
Scientific Research Applications
Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of cyanoacetohydrazides with various reactants to form the desired heterocyclic compound . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the formation of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylpyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(2-aminophenyl)-6-cyano-7-(4-methoxyphenyl)-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- 4-(5-Cyano-4-(fur-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acids ethyl esters
These compounds share structural similarities but differ in their functional groups and overall reactivity
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Further research is needed to fully explore its potential and develop new applications.
Properties
IUPAC Name |
ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-4-22-17(20)14-10(2)19-16(23)13(9-18)15(14)11-5-7-12(21-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCPPSYICQAHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1C2=CC=C(C=C2)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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